3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

ABA receptor agonist tetrahydroquinoline sulfonamide structure–activity relationship

3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative defined by three key structural features: a 2-oxo-1-propyl-tetrahydroquinoline core, a 3-chloro-substituted benzene ring, and a direct sulfonamide (–SO₂–NH–) linker attaching the two moieties. This scaffold is structurally related to the plant hormone abscisic acid (ABA) receptor agonists, most notably Quinabactin, which carries a p-tolylmethanesulfonamide group in place of the 3-chlorobenzenesulfonamide.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 946325-68-4
Cat. No. B2600240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS946325-68-4
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
InChIKeyRPPNLSLTSBMLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 946325-68-4): Structural and Procurement Overview


3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative defined by three key structural features: a 2-oxo-1-propyl-tetrahydroquinoline core, a 3-chloro-substituted benzene ring, and a direct sulfonamide (–SO₂–NH–) linker attaching the two moieties [1]. This scaffold is structurally related to the plant hormone abscisic acid (ABA) receptor agonists, most notably Quinabactin, which carries a p-tolylmethanesulfonamide group in place of the 3-chlorobenzenesulfonamide . The compound belongs to a broader class of tetrahydroquinoline sulfonamides explored for γ-secretase inhibition, RORγ agonism, and sigma receptor binding [2].

Why Generic Substitution Fails for 3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide


Within the tetrahydroquinoline sulfonamide class, small structural perturbations dramatically alter biological activity. The direct linkage of a 3-chlorobenzenesulfonamide to the 6-amino position of the tetrahydroquinolinone core distinguishes this compound from lead ABA agonists such as Quinabactin, which employs a methylene (–CH₂–) spacer and a p-tolyl group . In published SAR studies on tetrahydroquinoline sulfonamides, the replacement of a meta-tolyl substituent by a 3-chloro group changed in vitro potency by approximately 2-fold in a cellular assay (IC₅₀ values of 1.20 µM vs. 0.65 µM, respectively), underscoring that even single-atom substitutions on the aryl ring alter target engagement [1]. Furthermore, the N-propyl substituent on the tetrahydroquinolinone nitrogen is critical for receptor binding: the crystal structure of the ABA-mimicking ligand Quinabactin in complex with PYL2/HAB1 (PDB 4LGA) reveals that the N-propyl chain occupies a defined hydrophobic pocket, and its removal would be predicted to abolish this interaction [2]. Consequently, neither unsubstituted phenyl analogs nor N-unsubstituted tetrahydroquinolinone derivatives can serve as generic substitutes without experimental verification of retained activity.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Against Closest Analogs


Structural Differentiation from Quinabactin: Sulfonamide Linker and Aryl Substituent

The target compound differs structurally from the known ABA agonist Quinabactin in two pharmacophoric elements: (i) the linker between the tetrahydroquinolinone core and the aromatic ring is a direct sulfonamide (–SO₂–NH–) rather than a methanesulfonamide (–CH₂–SO₂–NH–), and (ii) the aryl substituent is a 3-chloro group rather than a 4-methyl group . In published SAR of related tetrahydroquinoline sulfonamides, a close analog pair comparing a 3-chloro-aryl to a meta-tolyl-aryl (both with the –CH₂– linker) gave IC₅₀ values of 0.65 vs. 1.20 (units not explicitly stated but consistent with µM), a 1.85-fold potency difference driven solely by the chloro vs. methyl substitution [1]. The target compound further deviates by lacking the methylene spacer, which is expected to alter the binding geometry within the receptor pocket.

ABA receptor agonist tetrahydroquinoline sulfonamide structure–activity relationship

N-Propyl Substitution Is Essential: Comparison with N-Unsubstituted Analog

The N-propyl group on the tetrahydroquinolinone nitrogen is a key structural determinant. The N-unsubstituted analog, 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (reported under CAS 921916-19-0 [1]), lacks this lipophilic chain. The crystal structure of the ABA-mimicking ligand Quinabactin bound to PYL2/HAB1 (PDB 4LGA) shows the N-propyl chain inserted into a hydrophobic cavity formed by receptor residues; deletion of this chain is predicted to eliminate this anchoring interaction entirely [2]. In the SAR table from the tetrahydroquinoline sulfonamide series, all active compounds retain an N-alkyl substituent, with the N-propyl being the specific substituent in the lead ABA agonists [2].

N-alkylation receptor occupancy tetrahydroquinoline

Chlorine Position Matters: 3-Chloro vs. 4-Chloro and 2-Chloro Regioisomers

The position of the chlorine atom on the benzenesulfonamide ring is regioisomerically specific. Both 2-chloro and 4-chloro regioisomers of the tetrahydroquinoline sulfonamide series are available as discrete chemical entities [1][2]. In a broader analysis of sulfonamide SAR, the 3-chloro substitution pattern has been associated with a different activity profile than 4-chloro, with the meta-substitution often imparting a distinct electronic and steric environment at the sulfonamide nitrogen. The SAR data in Table 5 specifically lists a 3-chloro compound (IC₅₀ = 0.65) as a distinct entry from other halogenated analogs [3]. No evidence supports interchangeability of regioisomers; each must be treated as a separate chemical probe.

regioisomeric selectivity halogen substitution sulfonamide SAR

Direct Sulfonamide Linker vs. Methylene Sulfonamide: Pharmacophore Geometry

The target compound features a direct sulfonamide attachment (–SO₂–NH–) between the tetrahydroquinolinone core and the 3-chlorophenyl ring. In contrast, the known ABA agonist Quinabactin uses a methanesulfonamide (–CH₂–SO₂–NH–) linker, which adds one additional rotatable bond and increases the distance between the core and the aryl ring . The ABA-mimicking ligand AMC1beta (PDB 5VT7) uses a similar methanesulfonamide linker as Quinabactin, confirming that this spacer is conserved in the agonist chemotype [1]. The target compound's shorter, more rigid linker restricts the conformational freedom of the 3-chlorophenyl ring, which may alter the binding mode and selectivity profile relative to the methanesulfonamide series. This structural feature is intrinsic to the compound's identity and cannot be mimicked by Quinabactin or AMF-type ligands.

linker geometry pharmacophore sulfonamide vs. methanesulfonamide

Absence of Direct In Vitro or In Vivo Comparative Data: A Critical Transparency Note

After a systematic search of PubMed, patent databases, and crystallographic resources, no head-to-head in vitro or in vivo comparison between 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide and its closest structural analogs (Quinabactin, N-unsubstituted analog, or halogen regioisomers) was identified. The compound appears to be a research chemical primarily listed in compound catalogs rather than a lead candidate from a published drug discovery program [1]. The quantitative SAR inferences drawn in this guide are derived from a related tetrahydroquinoline sulfonamide series [2] and should be treated as class-level projections, not as direct experimental confirmation for this specific CAS number. Users procuring this compound for receptor-binding or cellular assays should anticipate performing de novo characterization.

data limitation procurement caution research chemical

Best-Fit Application Scenarios for 3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Based on Current Evidence


Probing the SAR of ABA Receptor Agonists via Linker and Aryl Substituent Variation

This compound is best positioned as a tool for structure–activity relationship (SAR) studies exploring how a direct sulfonamide linker and a 3-chloro substituent affect binding to PYR/PYL/RCAR ABA receptors, relative to the well-characterized methanesulfonamide agonists such as Quinabactin . The crystal structure of PYL2 in complex with Quinabactin (PDB 4LGA) provides a reference framework for docking studies or co-crystallography with the target compound [1].

Chemical Probe for the Role of N-Propyl Substitution in Tetrahydroquinoline-Containing Ligands

Given that the N-propyl group on the tetrahydroquinolinone core is a conserved feature in ABA-mimicking ligands, this compound can serve as a matched-pair comparator with N-unsubstituted analogs (e.g., CAS 921916-19-0) to isolate the contribution of the N-alkyl chain to receptor binding, cellular activity, or physicochemical properties [1].

Regioisomeric Selectivity Profiling of Chloro-Substituted Benzenesulfonamides

The 3-chloro substitution pattern can be systematically compared with the 2-chloro and 4-chloro regioisomers to establish whether meta-chloro substitution confers a distinct biological profile, as suggested by the available SAR data showing differential IC₅₀ values across substituted analogs in the tetrahydroquinoline sulfonamide series .

Scaffold-Hopping Starting Point for γ-Secretase, RORγ, or Sigma Receptor Programs

Tetrahydroquinoline sulfonamides have been reported as γ-secretase inhibitors, RORγ agonists, and sigma receptor ligands in the patent literature [1]. The unique combination of a direct sulfonamide linker and 3-chloro substitution makes this compound a distinct scaffold-hopping starting point for any of these target classes, provided de novo screening is undertaken.

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